molecular formula C13H20N2O6 B8686466 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-ethoxy-3-methylbutanoic acid CAS No. 142411-87-8

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-ethoxy-3-methylbutanoic acid

Cat. No.: B8686466
CAS No.: 142411-87-8
M. Wt: 300.31 g/mol
InChI Key: ZWWHFAUNRWMKIY-UHFFFAOYSA-N
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Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-ethoxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H20N2O6 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142411-87-8

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-ethoxy-3-methylbutanoic acid

InChI

InChI=1S/C13H20N2O6/c1-6-20-13(2,3)10(11(16)17)21-12-14-8(18-4)7-9(15-12)19-5/h7,10H,6H2,1-5H3,(H,16,17)

InChI Key

ZWWHFAUNRWMKIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C(C(=O)O)OC1=NC(=CC(=N1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

That is, to Compound 50 (32.8 g, 0.1 mol) prepared in the above (1) dissolved in ethanol (100 ml) was added 5N sodium hydroxide (40 ml), and the mixture was stirred for one hour. Subsequently, ethanol was removed under reduced pressure, 5N hydrochloric acid (50 ml) was added to the residue obtained, and the residue was extracted with chloroform. The chloroform layer was washed with water and dried, and then chloroform was removed under reduced pressure to obtain 25.5 g (yield: 85.0%) of the title compound as white crystals.
Name
Compound 50
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
85%

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